(R,R)-Traxoprodil

Traumatic Brain Injury Cognitive Impairment Neuroprotection

Researchers modeling post-TBI cognitive impairment encounter a critical confound: many NR2B antagonists concurrently reduce cerebral edema, obscuring mechanistic interpretation. (R,R)-Traxoprodil (CP-101,581) resolves this by delivering cognitive protection equipotent to CP-101,606 while lacking anti-edema activity-enabling clean dissection of NR2B-dependent cognitive pharmacology. • Matches CP-101,606 efficacy in post-TBI spatial memory preservation without edema reduction • Class II NR2B antagonist: high-affinity binding is abolished by NR2A co-expression; ideal for subunit composition mapping • Essential (R,R)-stereochemical comparator for antiparkinsonian SAR and levodopa-potentiation studies Supplied as enantiopure solid; for research use only.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
Cat. No. B15250138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Traxoprodil
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m1/s1
InChIKeyQEMSVZNTSXPFJA-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol (CP-101,581): A Stereochemically Defined NR2B-Selective NMDA Antagonist for Neurological Research Procurement


1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol, also designated as CP-101,581 or (R,R)-Traxoprodil, is a stereochemically defined, small-molecule phenylpiperidine derivative that functions as a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit [1]. It belongs to the ifenprodil class of NMDA receptor modulators and is the (R,R)-enantiomer of the racemic mixture CP-98,113, distinguishing it from the clinically investigated (S,S)-enantiomer, Traxoprodil (CP-101,606) [2]. The compound has been evaluated in preclinical models for neuroprotection, cognitive preservation following traumatic brain injury, and antiparkinsonian activity, with reported indications including Parkinson‘s disease (Phase 2) and ischemic stroke (Investigative) [3].

Specific (R,R)-enantiomer for stereochemical control in NR2B antagonist studies
NR2B-selective NMDA receptor antagonist research fit
Enantiomeric comparator for (S,S)-Traxoprodil in neurological research models

Why Generic NR2B Antagonists Cannot Substitute for 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol in Mechanistic and Comparative Studies


Substituting 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol (CP-101,581) with other ifenprodil-class NR2B antagonists, or even its (S,S)-enantiomer Traxoprodil (CP-101,606), introduces substantial experimental variability. The compound exhibits a distinct stereochemical and pharmacological profile: while all three compounds—CP-98,113 (racemate), CP-101,581 ((R,R)-enantiomer), and CP-101,606 ((S,S)-enantiomer)—demonstrate comparable efficacy in attenuating post-traumatic cognitive impairment, they diverge critically in their effects on cerebral edema [1]. Furthermore, the NR2B antagonist class is heterogeneous; CP-101,606 defines a distinct binding class whose high-affinity interaction with the NMDA receptor complex is conformationally sensitive to the presence of additional NR2 subunits, unlike other NR2B antagonists such as Ro 25-6981 [2]. Therefore, interchangeability cannot be assumed, and selection of the precise stereoisomer is mandatory for ensuring reproducible in vivo outcomes and accurate interpretation of NR2B-dependent pharmacology.

CP-101,581 (R,R) vs CP-101,606 (S,S)

Stereochemistry may shift edema endpoint profile; enantiomers showed divergent effects on cerebral edema in TBI model.

CP-101,581 (R,R) vs CP-98,113 (racemate)

Racemate may introduce anti-edema activity not present with single enantiomer; cognitive protection comparable but edema endpoint may not reproduce.

CP-101,581 class vs Ro 25-6981 class

NR2B antagonist class may shift subunit-dependent binding; CP-101,606-like ligands lose affinity in NR2A-containing complexes, unlike Ro 25-6981.

Quantitative Differentiation of 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol (CP-101,581): Head-to-Head Evidence vs. In-Class Comparators


CP-101,581 Exhibits Superior Cognitive Protection Compared to Vehicle but Comparable Efficacy to CP-101,606 in Traumatic Brain Injury Model

In a direct head-to-head comparison in a rat fluid-percussion traumatic brain injury (TBI) model, administration of CP-101,581 at 5 mg/kg i.p. followed by a 1.5 mg/kg/h continuous infusion significantly attenuated spatial memory impairment compared to vehicle-treated injured animals [1]. The study directly compared CP-101,581, CP-101,606, and the racemate CP-98,113, finding no statistically significant difference in cognitive protection among the three compounds.

Cognitive Protection in TBI
Head-to-head
p = 0.02 vs vehicle; comparable to CP-101,606
Reported cognitive endpoint context; supports enantiomer comparison
Rat fluid-percussion injury model; Morris Water Maze, 2 days post-injury
Traumatic Brain Injury Cognitive Impairment Neuroprotection Morris Water Maze

Divergent Effects on Cerebral Edema: CP-98,113 (Racemate) Reduces Edema, While CP-101,581 and CP-101,606 Do Not

The same TBI study revealed a critical pharmacodynamic divergence: only the racemic mixture CP-98,113 significantly reduced regional cerebral edema, whereas the individual enantiomers CP-101,581 and CP-101,606 did not [1]. This indicates that the anti-edema effect is either a property unique to the racemate or requires the combined action of both enantiomers.

Cerebral Edema Effects
Direct comparison
No reduction (p>0.05); racemate reduced edema (p<0.05) in cortex, hippocampus, thalamus
Edema endpoint may not transfer; mandates stereoisomer selection
Same TBI model; post-mortem edema assessment
Cerebral Edema Traumatic Brain Injury Neuroinflammation NR2B Antagonist

CP-101,606 Defines a Distinct Binding Class Among NR2B-Selective Antagonists, with Affinity Sensitive to Quaternary Subunit Composition

Radioligand binding studies using recombinant NMDA receptor subunits expressed in HEK 293 cells demonstrated that [3H]CP-101,606 binds with high affinity to NR1/NR2B receptors (KD = 6.0 nM) but exhibits no detectable high-affinity binding to NR1/NR2A receptors or to immunopurified NR1/NR2A/NR2B triple-subunit complexes [1]. In contrast, the structurally distinct NR2B antagonist [3H]Ro 25-6981 retains high-affinity binding to the NR1/NR2A/NR2B complex, establishing two pharmacologically distinct classes of NR2B ligands [1].

NR2B Subunit Binding Class
Reported binding context
Kd = 6.0 nM (NR1/NR2B); no high-affinity binding to NR1/NR2A/NR2B complex
Class II NR2B ligand; subunit-dependent binding context
Recombinant HEK 293 cells; [3H]CP-101,606 as probe
NMDA Receptor NR2B Subunit Radioligand Binding Receptor Pharmacology Subtype Selectivity

NR2B Antagonist Affinity Ranking: Ro 25-6981 > CP-101,606 > Ifenprodil > Eliprodil

In vitro binding studies in rat brain membranes have established a clear affinity ranking for NR2B-selective antagonists, placing CP-101,606 (and by extension its enantiomer CP-101,581) among the highest-affinity ligands in this class, surpassed only by Ro 25-6981 [1].

Affinity Ranking
Ranked in tested set
Ro 25-6981 > CP-101,606 > ifenprodil > eliprodil
Ranked high-affinity NR2B antagonist; distinct from ultra-high-affinity Ro 25-6981
Rat brain membrane binding; displacement of NR2B radioligands
NMDA Receptor NR2B Antagonist Binding Affinity Ifenprodil Derivatives Structure-Activity Relationship

CP-101,606 Potentiates Levodopa Antiparkinsonian Efficacy by 30% in MPTP-Treated Primates

In MPTP-treated parkinsonian monkeys, CP-101,606 at a submaximal dose of 0.05 mg/kg significantly potentiated the therapeutic effect of levodopa, reducing motor symptoms by approximately 30% compared to levodopa alone [1]. At a higher dose (1 mg/kg), CP-101,606 alone produced a 20% reduction in parkinsonian motor symptoms [1].

Levodopa Potentiation
Model-response context
~30% additional symptom reduction with CP-101,606 + levodopa vs levodopa alone
Reported antiparkinsonian model potentiation; supports enantiomer comparator studies
MPTP-treated cynomolgus monkeys; parkinsonian rating scale
Parkinson's Disease Levodopa Potentiation MPTP Model Dyskinesia NR2B Antagonist

CP-101,606 Reduces Levodopa-Induced Dyskinesia by 30% Without Improving Parkinsonism in Clinical Study

A clinical study in Parkinson's disease patients evaluated the effects of CP-101,606 on levodopa-induced dyskinesia and parkinsonian symptoms. Both doses of CP-101,606 reduced the maximum severity of levodopa-induced dyskinesia by approximately 30%, but neither dose improved parkinsonism [1]. The compound was associated with dose-related dissociation and amnesia as adverse effects [1].

Dyskinesia Reduction
Trial context
~30% dyskinesia severity reduction; no parkinsonism improvement
Reported clinical endpoint context for (S,S)-enantiomer; stereochemical SAR comparator context for CP-101,581
Randomized, double-blind, placebo-controlled crossover study in Parkinson's disease patients
Levodopa-Induced Dyskinesia Parkinson's Disease Clinical Trial NR2B Antagonist

Optimal Research and Procurement Applications for 1-((1R,2R)-Rel-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol Based on Quantitative Differentiation Evidence


Investigating Stereochemical Determinants of NR2B Antagonist Efficacy and Off-Target Effects in Traumatic Brain Injury

For studies aiming to dissociate the cognitive protective effects of NR2B antagonism from anti-edema properties, CP-101,581 provides a critical enantiomerically pure comparator. As demonstrated in the Okiyama et al. (1997) study, CP-101,581 attenuates post-TBI cognitive impairment with equal efficacy to CP-101,606 but lacks the anti-edema effect unique to the racemate CP-98,113 [1]. Researchers can employ CP-101,581 to isolate NR2B-mediated cognitive mechanisms without the confounding variable of edema reduction.

Probing NMDA Receptor Quaternary Structure and Subunit Composition Using Class II NR2B Ligands

CP-101,581, as the enantiomer of CP-101,606, belongs to a distinct pharmacological class of NR2B antagonists whose high-affinity binding is abolished in the presence of the NR2A subunit within the receptor complex [2]. This property makes it an invaluable tool for mapping the subunit composition of native NMDA receptors in specific neuronal populations, for validating recombinant receptor preparations, and for distinguishing between class I (Ro 25-6981-like) and class II (CP-101,606-like) antagonist pharmacology.

Stereochemical Comparator for Levodopa Potentiation and Antidyskinetic Studies in Parkinsonian Models

Given the established efficacy of CP-101,606 in potentiating levodopa (30% additional symptom reduction) in MPTP-treated primates [3] and in reducing levodopa-induced dyskinesia by 30% in clinical studies [4], CP-101,581 serves as an essential stereochemical comparator. It enables SAR studies to determine whether the (R,R)-configuration retains, enhances, or diminishes the antidyskinetic and levodopa-potentiating properties observed with the (S,S)-enantiomer, and can be used to benchmark novel antiparkinsonian candidates.

High-Affinity NR2B Probe for Forebrain-Specific Neuroprotection Studies

CP-101,606 demonstrates >900-fold selectivity for protecting hippocampal neurons over cerebellar granule neurons from glutamate toxicity, with binding sites localized predominantly in forebrain regions [5]. CP-101,581, sharing the same pharmacophore, can be utilized as a high-affinity tool (ranked second only to Ro 25-6981 in its class [6]) to investigate region-specific NMDA receptor pharmacology and to dissect the molecular basis of forebrain-selective neuroprotection.

Application
Selection Property
Validation Focus
Investigating enantiomer-specific effects on TBI cognitive endpoints
Stereochemical control (R,R vs S,S)
Cognitive endpoint vs. edema endpoint dissociation
Mapping NR2B subunit composition in native receptor complexes
Class II NR2B binding characteristic (subunit-sensitive)
Binding affinity in defined recombinant receptor preparations
Stereochemical comparator for levodopa potentiation studies
Reported levodopa-potentiating response context
Dyskinesia endpoint vs. parkinsonian endpoint monitoring
Forebrain-selective NR2B neuroprotection research
High-affinity NR2B binding rank
Region-specific neuroprotection endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-Traxoprodil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.